molecular formula C15H22N2O4 B2410631 N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034296-07-4

N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2410631
CAS RN: 2034296-07-4
M. Wt: 294.351
InChI Key: ZNZVJVLNSRUULA-UHFFFAOYSA-N
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Description

The compound is a derivative of isonicotinamide, which is a form of vitamin B3 or niacin. It has been modified with a tetrahydropyran group, a common protecting group in organic chemistry, and a hydroxyethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of isonicotinamide with a suitable reagent to introduce the hydroxyethyl group, followed by the reaction with a tetrahydropyran derivative to introduce the tetrahydropyran group .


Molecular Structure Analysis

The molecular structure of this compound would consist of the pyridine ring of the isonicotinamide, with the tetrahydropyran group and the hydroxyethyl group attached to the nitrogen of the pyridine ring .


Chemical Reactions Analysis

As a derivative of isonicotinamide, this compound might be expected to participate in similar chemical reactions. The tetrahydropyran group could potentially be removed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. It would likely be soluble in organic solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

Research on related pyran and pyrazole derivatives shows advancements in organic synthesis and catalysis. For instance, a study describes a green, efficient method for preparing pyranopyrazoles using isonicotinic acid as both a dual and biological organocatalyst. This method emphasizes the role of isonicotinic acid derivatives in facilitating multi-component reactions under solvent-free conditions, highlighting the potential utility of similar compounds in synthetic chemistry (Zolfigol et al., 2013).

Medicinal Chemistry

In medicinal chemistry, derivatives of isonicotinamide and related structures are explored for their biological activities. For example, novel comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized and showed a synergistic effect with antitumor drugs in chemotherapy, suggesting that modifications of the isonicotinamide structure could yield compounds with significant biological activities (Kletskov et al., 2018).

Material Science and Hydrogelation

In material science, specific isonicotinamide derivatives have been identified as efficient hydrogelators, with N-(4-pyridyl)isonicotinamide forming hydrogels at low concentrations. This research points to the potential of N-(2-hydroxyethyl)-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in forming nonpolymeric hydrogels, which could have applications in drug delivery and tissue engineering (Kumar et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is intended as a prodrug, the tetrahydropyran group might be cleaved in the body to release the active drug .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on safety and hazards. Standard laboratory safety procedures should be followed when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, its potential uses, and methods for its synthesis .

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-17(6-7-18)15(19)13-2-5-16-14(10-13)21-11-12-3-8-20-9-4-12/h2,5,10,12,18H,3-4,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZVJVLNSRUULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC(=NC=C1)OCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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